molecular formula C12H14N2OS B14898879 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine

Cat. No.: B14898879
M. Wt: 234.32 g/mol
InChI Key: ODUXDGGEOWQQSA-UHFFFAOYSA-N
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Description

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(2-Methoxyethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Biological Activity

5-(4-(2-Methoxyethyl)phenyl)thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the thiazole ring, typically characterized by its sulfur-containing heterocycle. The synthesis often involves the reaction of substituted phenyl derivatives with thiazole precursors, yielding compounds with enhanced biological properties.

1. Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 2-aminothiazole derivatives against several cancer cell lines, revealing that certain modifications can enhance their cytotoxic effects.

CompoundCell Line TestedIC50 (µM)
5aA5492.01
5bHT291.85
5cHeLa3.50

A notable example is the derivative 5b, which showed outstanding growth inhibitory effects on the HT29 colon cancer cell line with an IC50 value of 2.01 µM . Additionally, compounds containing methoxy groups have demonstrated promising activity against various cancer types, including non-small cell lung cancer and breast cancer .

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. A study highlighted the synthesis of several thiazole derivatives that exhibited potent antibacterial activity against strains such as E. coli and S. aureus. The following table summarizes some findings:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL

The presence of electron-withdrawing groups in the structure significantly enhances antimicrobial efficacy .

3. Antioxidant Activity

The antioxidant potential of thiazole derivatives has been investigated through various assays measuring free radical scavenging activity. For example, certain derivatives demonstrated substantial activity in DPPH and ABTS assays, indicating their capability to neutralize free radicals effectively.

Case Studies

Case Study 1: Anticancer Evaluation
A research study focused on a series of thiazole derivatives, including those similar to this compound, assessed their effects on various cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity.

Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial activity of thiazole derivatives against multiple pathogens. The findings suggested that compounds with specific substituents exhibited higher potency against resistant strains, highlighting the importance of structural optimization in drug design.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-[4-(2-methoxyethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-15-7-6-9-2-4-10(5-3-9)11-8-14-12(13)16-11/h2-5,8H,6-7H2,1H3,(H2,13,14)

InChI Key

ODUXDGGEOWQQSA-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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